molecular formula C12H11Cl2N3O2 B11806494 Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate

Cat. No.: B11806494
M. Wt: 300.14 g/mol
InChI Key: IGZICQVRAKSNRH-UHFFFAOYSA-N
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Description

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by its unique structure, which includes an ethyl ester group, an amino group, and a dichlorophenyl group attached to a pyrazole ring. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate typically involves the reaction of 2,5-dichlorobenzoyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then cyclized with ethyl acetoacetate under basic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The nitro derivatives can be reduced back to the amino group.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Nitro derivatives of the pyrazole compound.

    Reduction: Amino derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate their signaling pathways. The exact molecular targets and pathways depend on the specific biological context and the functional groups present in the compound.

Comparison with Similar Compounds

Ethyl 5-amino-1-(2,5-dichlorophenyl)-1H-pyrazole-4-carboxylate can be compared with other pyrazole derivatives, such as:

  • Ethyl 5-amino-1-(2,4-dichlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(3,5-dichlorophenyl)-1H-pyrazole-4-carboxylate
  • Ethyl 5-amino-1-(2,5-difluorophenyl)-1H-pyrazole-4-carboxylate

These compounds share similar structural features but differ in the position and type of substituents on the phenyl ring. The unique combination of substituents in this compound imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H11Cl2N3O2

Molecular Weight

300.14 g/mol

IUPAC Name

ethyl 5-amino-1-(2,5-dichlorophenyl)pyrazole-4-carboxylate

InChI

InChI=1S/C12H11Cl2N3O2/c1-2-19-12(18)8-6-16-17(11(8)15)10-5-7(13)3-4-9(10)14/h3-6H,2,15H2,1H3

InChI Key

IGZICQVRAKSNRH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(N(N=C1)C2=C(C=CC(=C2)Cl)Cl)N

Origin of Product

United States

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